Scientific Field: Organic Chemistry
Summary of Application: 2-Aminobenzene-1-sulfonyl chloride hydrochloride is used in the study of sulfur radicals.
Results or Outcomes: The first propagation step involves the addition of the thiol radical to the alkene to generate the more stable carbon radical.
Summary of Application: 2-Aminobenzene-1-sulfonyl chloride hydrochloride is used in the synthesis of sulfonamides.
Methods of Application: The classic approach to synthesizing sulfonamides entails the reaction of sulfonyl chlorides with an amine.
Results or Outcomes: The synthesis of sulfonamides is a classic method to convert an amine into a crystalline derivative, which can be identified by its melting point.
Scientific Field: Medicinal Chemistry
Summary of Application: 2-Aminobenzene-1-sulfonyl chloride hydrochloride can be used in the synthesis of sulfa drugs.
Methods of Application: The synthesis of sulfa drugs involves the reaction of 4-acetamidobenzenesulfanyl chloride with ammonia to replace the chlorine with an amino group, affording 4-acetamidobenzenesulfonamide.
Results or Outcomes: The synthesis of sulfa drugs introduced and substantiated the concept of metabolic antagonism.
Summary of Application: 2-Aminobenzene-1-sulfonyl chloride hydrochloride is used in the synthesis of p-acetaminobenzenesulfonyl chloride, a key step in the production of sulfanilamide, a widely used sulfonamide medicine.
Methods of Application: The synthesis involves a chlorosulfonation process, where a large amount of HSO3Cl is traditionally used.
Results or Outcomes: The new process significantly reduces the molar ratio of HSO3Cl to acetanilide, the main raw material, from 4.96 to 2.1 using CCl4 as the diluent.
Summary of Application: 2-Aminobenzene-1-sulfonyl chloride hydrochloride is used in the synthesis of benzothiazoles.
Methods of Application: The synthesis involves the irradiation of 2-aminobenzene thiol with aldehydes in the presence of air.
Results or Outcomes: The process yields benzothiazoles.
2-Aminobenzene-1-sulfonyl chloride hydrochloride, also known by its chemical formula C₆H₇Cl₂NO₂S, is a specialized organic compound characterized by the presence of an amino group at the second position of the benzene ring and a sulfonyl chloride group at the first position. This compound is typically encountered as a white to off-white solid and is notable for its high reactivity due to the electrophilic nature of the sulfonyl chloride group. It is commonly used in various chemical synthesis processes, particularly in the production of sulfonamides and other derivatives.
The main products resulting from reactions involving 2-Aminobenzene-1-sulfonyl chloride hydrochloride include:
2-Aminobenzene-1-sulfonyl chloride hydrochloride exhibits significant biological activity, primarily due to its role as a precursor in the synthesis of sulfa drugs. These compounds have been widely studied for their antibacterial properties. The mechanism of action involves the inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and replication. Additionally, this compound has potential applications in modifying biomolecules for studying protein functions and interactions.
The synthesis of 2-Aminobenzene-1-sulfonyl chloride hydrochloride typically involves:
In industrial settings, these processes are scaled up using large reactors, ensuring precise control over reaction parameters to maximize yield and purity.
2-Aminobenzene-1-sulfonyl chloride hydrochloride has a diverse range of applications across various fields:
Research has indicated that 2-Aminobenzene-1-sulfonyl chloride hydrochloride can interact with various nucleophiles through its sulfonyl chloride group. This interaction facilitates the formation of covalent bonds leading to diverse derivatives. The amino group also participates in hydrogen bonding, influencing its reactivity with other molecules. Studies exploring these interactions enhance our understanding of its potential applications in drug development and biochemistry.
Several compounds share structural similarities with 2-Aminobenzene-1-sulfonyl chloride hydrochloride. Here are some comparable compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Aminobenzenesulfonamide | Amino group at position four | Commonly used as an antibiotic (sulfa drug) |
2-Aminobenzenesulfonamide | Amino group at position two | Precursor for various pharmaceuticals |
Benzenesulfonyl chloride | Contains only the sulfonyl chloride without amino group | More reactive due to lack of steric hindrance |
3-Aminobenzenesulfonamide | Amino group at position three | Different antibacterial properties |
Each compound possesses unique characteristics that influence its reactivity and applications. The positioning of functional groups plays a critical role in determining their biological activity and utility in synthetic chemistry.